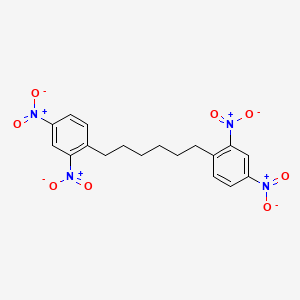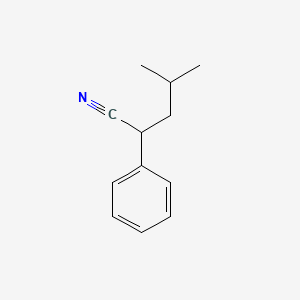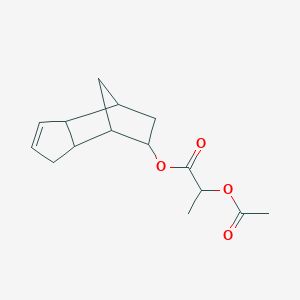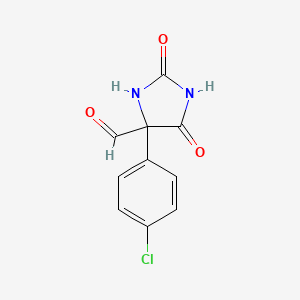
(3,4-Diacetyloxy-6-methoxyoxan-2-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Diacetyloxy-6-methoxyoxan-2-yl)methyl acetate is a chemical compound with the molecular formula C13H20O8 It is a derivative of oxane, featuring acetoxy and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Diacetyloxy-6-methoxyoxan-2-yl)methyl acetate typically involves the acetylation of a precursor molecule. One common method is the reaction of 6-methoxyoxan-2-yl)methyl acetate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups at positions 3 and 4 .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Diacetyloxy-6-methoxyoxan-2-yl)methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acetic acid.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents used for the oxidation of methoxy groups.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetoxy groups under mild conditions.
Major Products Formed
Hydrolysis: Yields 3,4-dihydroxy-6-methoxyoxan-2-yl)methyl alcohol and acetic acid.
Oxidation: Produces 3,4-diacetyloxy-6-oxooxan-2-yl)methyl acetate.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3,4-Diacetyloxy-6-methoxyoxan-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis .
Biology
Its structure mimics certain natural carbohydrates, making it useful in biochemical assays and research .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. For example, they may serve as prodrugs that release active metabolites upon hydrolysis in the body .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its acetoxy groups make it a valuable precursor for the synthesis of polymers and resins .
Wirkmechanismus
The mechanism of action of (3,4-Diacetyloxy-6-methoxyoxan-2-yl)methyl acetate involves its interaction with specific molecular targets. Upon hydrolysis, it releases acetic acid and the corresponding alcohol, which can participate in various biochemical pathways. The acetoxy groups may also interact with enzymes, inhibiting or modifying their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside: Similar in structure but contains an acetamido group instead of a methoxy group.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Contains a methoxy group and is used in similar applications.
Uniqueness
(3,4-Diacetyloxy-6-methoxyoxan-2-yl)methyl acetate is unique due to its specific combination of acetoxy and methoxy groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
6087-41-8 |
|---|---|
Molekularformel |
C13H20O8 |
Molekulargewicht |
304.29 g/mol |
IUPAC-Name |
(3,4-diacetyloxy-6-methoxyoxan-2-yl)methyl acetate |
InChI |
InChI=1S/C13H20O8/c1-7(14)18-6-11-13(20-9(3)16)10(19-8(2)15)5-12(17-4)21-11/h10-13H,5-6H2,1-4H3 |
InChI-Schlüssel |
JTQYAWBAXLZBQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(CC(O1)OC)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


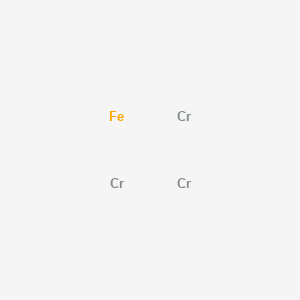
![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)
![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)

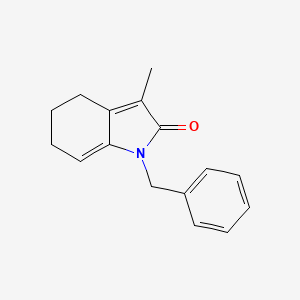




![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)
